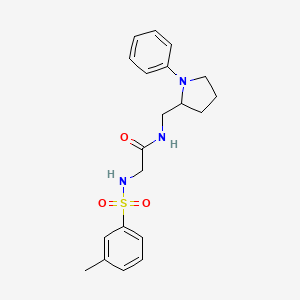
2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 3-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Acylation: The resulting sulfonamide is then acylated with 2-bromoacetamide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: Nucleophilic substitution reactions may occur at the acetamide moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfonic acid derivative, while reduction could produce a different amine derivative.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The molecular targets could include enzymes such as dihydropteroate synthase.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
N-(2-phenylethyl)-2-(3-methylphenylsulfonamido)acetamide: A structurally similar compound with potential differences in biological activity.
Uniqueness
The unique combination of the sulfonamide group with the pyrrolidine and phenylacetamide moieties in 2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for further research.
生物活性
The compound 2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a sulfonamide derivative that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H22N2O2S
- Molecular Weight : 334.44 g/mol
The presence of the sulfonamide group is significant as it often contributes to antimicrobial activity, while the pyrrolidine moiety may enhance its interaction with biological targets.
Sulfonamides typically exert their biological effects by inhibiting bacterial folic acid synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis, thereby blocking the production of folate necessary for nucleic acid synthesis.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study exploring a series of N-substituted phenyl sulfonamides highlighted their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| This compound | Staphylococcus aureus | TBD |
Analgesic and Anti-inflammatory Effects
Some studies suggest that compounds with similar structures may possess analgesic and anti-inflammatory properties. The pyrrolidine ring is often associated with modulation of pain pathways, making it a candidate for further exploration in pain management therapies.
Case Studies
A recent case study evaluated the effects of various sulfonamide derivatives on microbial resistance patterns. The findings indicated that modifications to the sulfonamide structure could enhance efficacy against resistant strains, suggesting that This compound might be developed into a potent antimicrobial agent .
Research Findings
- Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis conducted on related compounds demonstrated that lipophilicity and electronic properties significantly influence biological activity. The study found that compounds with higher lipophilicity showed improved penetration through bacterial membranes .
- In Vivo Studies : Preliminary in vivo studies have shown promising results in animal models, indicating potential therapeutic applications in treating bacterial infections resistant to conventional antibiotics.
- Safety Profile : Toxicological assessments are ongoing to determine the safety profile of this compound, focusing on its pharmacokinetics and potential side effects.
属性
IUPAC Name |
2-[(3-methylphenyl)sulfonylamino]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-7-5-11-19(13-16)27(25,26)22-15-20(24)21-14-18-10-6-12-23(18)17-8-3-2-4-9-17/h2-5,7-9,11,13,18,22H,6,10,12,14-15H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDBVHXMIFPXJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













